beta-Ocimene

Description

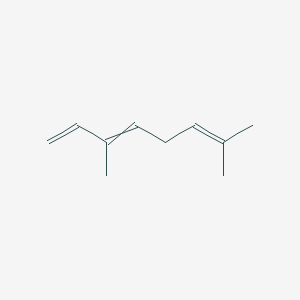

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274135 | |

| Record name | beta-Ocimene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to straw-coloured mobile liquid; warm herbaceous aroma | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.801-0.805 | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13877-91-3 | |

| Record name | β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Octatriene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ocimene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-1,3,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymology of Beta Ocimene

Biosynthetic Pathways of Beta-Ocimene in Biological Systems

The production of this compound, like all terpenes, begins with the synthesis of the basic five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.org Plants utilize two distinct pathways for the formation of these precursors: the methyl-erythritol-phosphate (MEP) pathway, located in the plastids, and the mevalonate (B85504) (MVA) pathway, which operates in the cytosol. nih.govsunyempire.edu

Methyl-Erythritol-Phosphate (MEP) Pathway Contribution to this compound Synthesis

The biosynthesis of monoterpenes, including this compound, predominantly occurs in the plastids and is supplied by the MEP pathway. frontiersin.orgrsc.org This pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. rsc.org Through a series of seven enzymatic reactions, this pathway yields both IPP and DMAPP. rsc.orgrsc.org

Research has demonstrated that the MEP pathway is the primary source for the precursors of this compound. For instance, in Indonesian bay leaf (Syzygium polyanthum), the activity of the DXP synthase (DXS), a rate-limiting enzyme in the MEP pathway, was found to be significantly higher than that of the corresponding MVA pathway enzyme. nih.govresearchgate.net The dominance of the MEP pathway in this compound synthesis is further supported by studies in various other plant species where monoterpene production is localized to the plastids. frontiersin.orgnih.gov The MEP pathway is essential for producing the isoprenoid precursors that lead to a wide array of compounds vital for plant function, including chlorophylls (B1240455) and carotenoids. nih.gov

Mevalonate (MVA) Pathway Involvement and Crosstalk in this compound Formation

The MVA pathway, which starts with the condensation of three acetyl-CoA molecules, is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgyoutube.com In plants, it is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols in the cytosol. nih.govsunyempire.edu

While the MEP pathway is the main contributor to this compound synthesis, evidence suggests the existence of "crosstalk" between the MVA and MEP pathways. nih.gov This means that isoprenoid intermediates can be exchanged between the plastids and the cytosol. sunyempire.edu A study on Syzygium polyanthum demonstrated that while this compound is primarily synthesized via the MEP pathway, a small amount could still be produced through the MVA pathway, particularly when the MEP pathway was inhibited. nih.govresearchgate.net This indicates a flexible metabolic network that can, to some extent, compensate for disruptions in one pathway by utilizing intermediates from the other. nih.gov

Precursor Metabolism and Flow to Geranyl Diphosphate (GPP) in this compound Biosynthesis

The five-carbon units, IPP and DMAPP, produced by the MEP and MVA pathways, are the universal building blocks for all terpenes. wikipedia.orgechelon-inc.com The formation of the direct precursor to all monoterpenes, geranyl diphosphate (GPP), is a critical control point. nih.govresearchgate.net GPP is a ten-carbon molecule formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. wikipedia.org

This crucial reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). wikipedia.orgnih.gov In plants, GPPS enzymes are typically located in the plastids, consistent with the MEP pathway's role in monoterpene synthesis. nih.gov The availability and flux of GPP are paramount, as it serves as the substrate for a diverse family of enzymes known as terpene synthases (TPS), which then catalyze the final step to produce a wide variety of monoterpenes, including this compound. nih.govnih.gov The subsequent action of specific terpene synthases on the GPP pool determines the final volatile profile of the plant.

Terpene Synthase Enzymes Catalyzing this compound Production

The conversion of GPP into the specific isomeric form of (E)-β-ocimene is accomplished by a class of enzymes known as terpene synthases (TPS), specifically (E)-β-ocimene synthases. wikipedia.orgwikiwand.com These enzymes are widely distributed in the plant kingdom and have been identified and characterized in numerous species. wikipedia.orgwikiwand.com

Identification and Characterization of (E)-β-Ocimene Synthase Genes (e.g., AtTPS03, PbeOCS, ZcTPS02)

Advances in molecular biology and genomics have led to the identification of many genes encoding for (E)-β-ocimene synthases. These genes are often induced by external stimuli such as herbivore attack or treatment with plant defense hormones like jasmonic acid. frontiersin.orgnih.gov

AtTPS03 : Identified in the model plant Arabidopsis thaliana, the AtTPS03 gene is a well-characterized (E)-β-ocimene synthase. nih.govelsevierpure.com Its expression is upregulated in leaves following mechanical wounding or treatment with jasmonic acid, which corresponds with the emission of (E)-β-ocimene. nih.govelsevierpure.comresearchgate.net This enzyme is a member of the large Arabidopsis TPS gene family. nih.gov

PbeOCS : In the wild pear species Pyrus betuleafolia, the gene PbeOCS was identified from the transcriptome after infestation by the herbivore Spodoptera litura. frontiersin.orgresearchgate.netnih.gov The upregulation of PbeOCS in response to herbivory suggests its role in plant defense mechanisms. researchgate.netnih.gov Phylogenetic analysis shows it shares high similarity with (E)-β-ocimene synthase genes from other fruit trees like Malus domestica (apple). frontiersin.org

ZcTPS02 : In the flowers of Zephyranthes candida (rain lily), the gene ZcTPS02 was identified as being involved in β-ocimene biosynthesis. nih.govnih.gov Transcriptome sequencing revealed 17 potential TPS genes, but functional characterization confirmed that the enzyme encoded by ZcTPS02 catalyzes the conversion of GPP to several products, including β-ocimene, a major component of the flower's scent. nih.govnih.govmdpi.com

GmOCS : A study in soybean (Glycine max) identified a monoterpene synthase gene, GmOCS, responsible for (E)-β-ocimene biosynthesis. nih.govnih.govmdpi.com This gene was shown to be induced by Spodoptera litura treatment, and the resulting (E)-β-ocimene was found to play a role in repelling the insect pest. nih.govnih.gov

Table 1: Characteristics of Selected (E)-β-Ocimene Synthase Genes

| Gene Name | Species | Inducing Factor(s) | Primary Function |

|---|---|---|---|

| AtTPS03 | Arabidopsis thaliana | Mechanical wounding, Jasmonic acid nih.govelsevierpure.com | Plant defense response nih.gov |

| PbeOCS | Pyrus betuleafolia | Herbivory (S. litura) frontiersin.orgresearchgate.net | Herbivore-induced plant defense researchgate.netnih.gov |

| ZcTPS02 | Zephyranthes candida | Floral development nih.govnih.gov | Floral scent production nih.gov |

| GmOCS | Glycine max | Herbivory (S. litura) nih.govnih.gov | Anti-insect defense nih.govmdpi.com |

Functional Analysis of this compound Synthase Activity and Substrate Specificity

Functional analysis of these enzymes, typically conducted by expressing the corresponding gene in a heterologous system like Escherichia coli and performing in vitro assays, reveals their specific catalytic activities and substrate preferences.

The AtTPS03 enzyme from A. thaliana is highly specialized. When provided with GPP, it produces almost exclusively (E)-β-ocimene (94% of the product mix), with only minor amounts of (Z)-β-ocimene (4%) and myrcene (B1677589) (2%). nih.govelsevierpure.com

The PbeOCS enzyme from wild pear demonstrates strict substrate specificity. In enzymatic assays, it utilized only geranyl pyrophosphate (GPP) to produce (E)-β-ocimene as the major product. frontiersin.orgresearchgate.net It showed no activity with other common isoprenoid precursors like neryl diphosphate (NPP), farnesyl pyrophosphate (FPP), or geranylgeranyl diphosphate (GGPP). frontiersin.orgresearchgate.netnih.gov A trace amount of (Z)-β-ocimene was also detected as a minor product. frontiersin.org

The enzyme ZcTPS02 from Z. candida was shown to catalyze GPP to produce a variety of monoterpenes, with β-ocimene being a significant product, reflecting its contribution to the complex floral scent of the plant. nih.govnih.gov

Similarly, in vitro and in vivo assays confirmed that GmOCS from soybean is responsible for the biosynthesis of (E)-β-ocimene. nih.gov

Table 2: Product Profile of Characterized (E)-β-Ocimene Synthases with GPP as Substrate

| Enzyme | Source Organism | Major Product(s) | Minor Product(s) | Reference(s) |

|---|---|---|---|---|

| AtTPS03 | Arabidopsis thaliana | (E)-β-Ocimene (94%) | (Z)-β-Ocimene (4%), Myrcene (2%) | nih.govelsevierpure.com |

| PbeOCS | Pyrus betuleafolia | (E)-β-Ocimene | (Z)-β-Ocimene (trace) | frontiersin.orgresearchgate.netnih.gov |

| ZcTPS02 | Zephyranthes candida | β-Ocimene (among others) | Not specified | nih.govnih.gov |

Molecular Mechanisms of Terpene Synthase Catalysis in this compound Formation

The biosynthesis of this compound is a sophisticated enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically (E)-beta-ocimene synthase. wikipedia.orgnih.gov These enzymes facilitate the conversion of the universal C10 precursor, geranyl diphosphate (GPP), into the acyclic monoterpene this compound. The catalytic mechanism is a complex, multi-step process that occurs within a specialized active site of the enzyme.

The catalytic cycle begins with the binding of the GPP substrate within the active site of the (E)-beta-ocimene synthase. The active site itself is a hydrophobic pocket containing highly conserved amino acid motifs that are crucial for catalysis. Among these are the aspartate-rich DDXX(X)D/E motif and the NSE/DTE triad (B1167595) (NDXXSXX(R,K)(E,D)), which are responsible for coordinating three catalytically essential magnesium ions (Mg²⁺). acs.org These cations bind to the diphosphate moiety of GPP, facilitating the ionization of the substrate. This ionization event is the rate-limiting step in the reaction and results in the formation of a highly reactive geranyl cation intermediate.

Once the geranyl cation is formed, it can undergo a series of intramolecular rearrangements, including rotations around single bonds, which allow it to adopt different conformations. The specific conformation adopted by the carbocation intermediate is largely dictated by the three-dimensional architecture of the enzyme's active site. In the case of acyclic monoterpene synthases like (E)-beta-ocimene synthase, the active site guides the intermediate away from cyclization reactions. Instead, the reaction is terminated by the deprotonation of the carbocation. This deprotonation is facilitated by a nearby water molecule or a basic amino acid residue within the active site, leading to the formation of the final product, (E)-beta-ocimene, and the release of a diphosphate molecule. acs.org

A notable feature of many (E)-beta-ocimene synthases is the absence of the RRx8W motif, which is typically characteristic of monoterpene synthases that produce cyclic products. nih.gov The absence of this motif is believed to prevent the initial isomerization of GPP to linalyl diphosphate, a necessary step for the formation of many cyclic monoterpenes. nih.gov This further underscores how the specific architecture of the active site dictates the final product of the enzymatic reaction. While the primary product is (E)-beta-ocimene, small amounts of other acyclic monoterpenes, such as (Z)-beta-ocimene and myrcene, can also be produced. nih.gov

Environmental and Internal Regulation of this compound Synthase Enzyme Activity

The activity of this compound synthase is not constitutive but is instead tightly regulated by a variety of both external environmental cues and internal physiological signals. This regulation allows plants to modulate the production of this compound in response to specific needs and environmental challenges.

Environmental Regulation:

One of the most significant environmental factors influencing this compound synthase activity is herbivory. nih.gov Mechanical damage to plant tissues, as well as chemical cues from the saliva of herbivores, can trigger a rapid increase in the transcription of this compound synthase genes, leading to a subsequent increase in enzyme activity and the emission of this compound. nih.gov This induced defense mechanism can help to deter further herbivory or attract natural enemies of the herbivores.

Light is another critical environmental factor that regulates this compound synthase activity. In many plant species, the expression of this compound synthase genes and the resulting emission of this compound follow a diurnal rhythm, with peak activity often occurring during the day. nih.gov This rhythmic expression can be under the control of the plant's internal circadian clock, as demonstrated by the persistence of the rhythm even under conditions of continuous light or darkness. nih.gov

Internal Regulation:

Furthermore, the developmental stage of the plant and specific tissues can exhibit differential this compound synthase activity. For instance, in many flowering plants, the emission of this compound is highest from floral tissues, where it plays a role in attracting pollinators. nih.gov The activity of this compound synthase in these tissues is often developmentally programmed, increasing as the flower matures and becomes receptive to pollination.

Genetic Regulation of this compound Biosynthesis

The production of this compound is fundamentally controlled at the genetic level through the regulation of the expression of this compound synthase (OCS) genes. This regulation is complex and involves both transcriptional control in response to various stimuli and modulation by phytohormonal signaling pathways.

Gene Expression Profiling and Transcriptional Control of this compound Production

Gene expression profiling studies have been instrumental in elucidating the transcriptional control of this compound production. These studies have revealed that the expression of OCS genes is often rapidly and strongly induced in response to specific environmental and developmental cues.

For example, in Pyrus betuleafolia, infestation by the herbivore Spodoptera litura leads to a significant upregulation of the PbeOCS gene in leaf tissues. nih.gov Similarly, in soybean (Glycine max), treatment with methyl jasmonate (MeJA), a known elicitor of plant defense responses, results in a substantial increase in the transcript levels of GmOCS. mdpi.comnih.gov Mechanical wounding has also been shown to induce the expression of OCS genes in various plant species. nih.gov

The transcriptional control of OCS genes is mediated by specific transcription factors that bind to cis-regulatory elements in the promoter regions of these genes. For instance, in Arabidopsis thaliana, the bZIP transcription factor HY5 has been shown to be a positive regulator of the light-mediated expression of AtTPS03, an (E)-beta-ocimene synthase gene.

Table 1: Gene Expression of this compound Synthase Under Different Conditions

| Plant Species | Gene | Condition | Fold Change in Expression | Reference |

|---|---|---|---|---|

| Pyrus betuleafolia | PbeOCS | Spodoptera litura infestation | Upregulated | nih.gov |

| Glycine max | GmOCS | Methyl Jasmonate (MeJA) treatment | Substantially increased | mdpi.comnih.gov |

| Glycine max | GmOCS | Spodoptera litura infestation | Continuously increased | nih.gov |

| Antirrhinum majus | ama0a23 | Diurnal rhythm (peak during the day) | Rhythmic expression | nih.gov |

| Arabidopsis thaliana | AtTPS03 | Mechanical wounding | Upregulated |

Phytohormonal Signaling Pathways Modulating this compound Biosynthesis (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

Phytohormones play a central role in orchestrating the genetic regulation of this compound biosynthesis. The signaling pathways of jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) are particularly important in modulating the expression of OCS genes, often in a complex and interconnected manner.

Jasmonic Acid (JA): The JA signaling pathway is a primary activator of this compound production, especially in the context of plant defense against herbivores and necrotrophic pathogens. nih.gov Upon perception of a threat, JA levels rise, leading to the degradation of JAZ repressor proteins. This, in turn, allows for the activation of transcription factors such as MYC2, which can then induce the expression of JA-responsive genes, including OCS. nih.gov The application of exogenous MeJA has been shown to mimic this response and strongly induce OCS expression in numerous plant species. mdpi.comnih.gov

Salicylic Acid (SA): The role of the SA signaling pathway in regulating this compound biosynthesis is more complex and can be both synergistic and antagonistic to the JA pathway. While SA is primarily associated with defense against biotrophic pathogens, there is evidence of crosstalk between the SA and JA signaling pathways. In some contexts, SA can potentiate JA-induced defenses, while in others, it can suppress them. The specific effect of SA on this compound production can therefore depend on the specific plant-pathogen or plant-herbivore interaction.

Ethylene: The gaseous hormone ethylene is also a key modulator of this compound biosynthesis, often acting in concert with the JA pathway. The ethylene signaling pathway involves a cascade of protein kinases and transcription factors, including EIN2 and EIN3. wikipedia.org Crosstalk between the ethylene and JA signaling pathways can occur at multiple levels, including at the level of transcription factor regulation. For instance, EIN3/EIL1 transcription factors from the ethylene pathway can interact with components of the JA pathway to co-regulate the expression of defense-related genes, including those involved in terpene biosynthesis. nih.gov In Pyrus betuleafolia, herbivory by Spodoptera litura was found to activate both the jasmonic acid and ethylene signaling pathways, which correlated with the upregulation of PbeOCS. nih.govfrontiersin.orgresearchgate.net

Table 2: Phytohormonal Regulation of this compound Synthase Gene Expression

| Phytohormone | Key Signaling Components | Effect on this compound Synthase Expression | Plant Species Example | Reference |

|---|---|---|---|---|

| Jasmonic Acid (JA) | JAZ repressors, MYC2 | Strong induction | Glycine max | mdpi.comnih.gov |

| Salicylic Acid (SA) | NPR1, TGA transcription factors | Context-dependent (synergistic or antagonistic with JA) | Arabidopsis thaliana | |

| Ethylene | EIN2, EIN3/EIL1 | Induction, often in synergy with JA | Pyrus betuleafolia | nih.govfrontiersin.orgresearchgate.net |

Ecological and Biological Functions of Beta Ocimene

Beta-Ocimene in Plant-Insect Chemical Ecology

This compound is a well-documented herbivore-induced plant volatile (HIPV) that plays a pivotal role in the chemical communication between plants and insects. frontiersin.org Its emission is often triggered by insect feeding, initiating a cascade of defensive responses.

When attacked by herbivores, many plants release a blend of VOCs, with this compound often being a prominent component. nih.govmdpi.com This systemic defensive response occurs in both damaged and undamaged tissues. nih.gov For instance, the emission of (E)-β-ocimene is notably increased in various plants following herbivore infestation. Research has documented this phenomenon in multiple plant-herbivore systems, highlighting the compound's widespread role as a damage signal. frontiersin.org

For example, Medicago truncatula plants under attack by herbivores exhibit a stronger production and emission of this compound compared to their undamaged counterparts, suggesting an active role in indirect insect defenses. nih.govmdpi.com Similarly, tea plants (Camellia sinensis) release this compound in response to feeding by the tea geometrid. acs.org Soybean plants also induce the emission of (E)-β-ocimene upon attack by Spodoptera litura. nih.gov Furthermore, wild pear trees (Pyrus betuleafolia) infested by the polyphagous herbivore Spodoptera litura show an upregulation of the (E)-β-ocimene synthase gene, leading to increased emissions of this volatile. frontiersin.org

Table 1: Examples of Herbivore-Induced this compound Emission

| Plant Species | Herbivore | Reference(s) |

|---|---|---|

| Medicago truncatula | Generalist herbivores | nih.govmdpi.com |

| Tea (Camellia sinensis) | Tea geometrid (Ectropis obliqua) | acs.orgnih.gov |

| Soybean (Glycine max) | Spodoptera litura | nih.gov |

| Wild Pear (Pyrus betuleafolia) | Spodoptera litura | frontiersin.org |

| Lima Bean (Phaseolus lunatus) | Spider mites (Tetranychus urticae) | nih.gov |

| Tobacco (Nicotiana tabacum) | Heliothis virescens, Heliothis zea | frontiersin.org |

| Chinese Cabbage (Brassica pekinensis) | Peach aphid (Myzus persicae) | frontiersin.org |

One of the primary functions of herbivore-induced this compound is to attract the natural enemies of the attacking herbivores, a phenomenon known as indirect defense. nih.govmdpi.com Parasitoids and predators use these chemical cues to locate their prey or hosts. nih.gov

Research has shown that the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), is attracted to tea plants damaged by its host, with this compound being one of the key attractants. nih.gov Similarly, tomato plants exposed to the volatiles of transgenic tobacco that produce high levels of this compound were more attractive to the parasitoid Aphidius ervi, a natural enemy of the aphid Macrosiphum euphorbiae. researchgate.net Bioassays have also confirmed the attraction of Aphidius ervi to a standard of (E)-β-ocimene. researchgate.net In Chinese cabbage, this compound was found to enhance the performance of the parasitoid Aphidius gifuensis in olfaction and landing on plants infested with the peach aphid. frontiersin.org

Table 2: Natural Enemies Attracted by this compound

| Natural Enemy | Type | Attracted to Plant(s) | Herbivore Host/Prey | Reference(s) |

|---|---|---|---|---|

| Parapanteles hyposidrae | Parasitoid wasp | Tea (Camellia sinensis) | Tea geometrid (Ectropis obliqua) | nih.gov |

| Aphidius ervi | Parasitoid wasp | Tomato (Solanum lycopersicum) | Aphid (Macrosiphum euphorbiae) | researchgate.netresearchgate.net |

| Aphidius gifuensis | Parasitoid wasp | Chinese Cabbage (Brassica pekinensis) | Peach aphid (Myzus persicae) | frontiersin.org |

In addition to its role in indirect defense, this compound can also act as a direct defense mechanism by repelling herbivores and deterring them from feeding. researchgate.net This repellent effect has been observed in various insect species.

For example, (E)-β-ocimene has been shown to have a repellent effect on larvae of the common cutworm, Spodoptera litura. nih.govfrontiersin.orgnih.gov Studies on transgenic soybean and tobacco plants that overexpress the gene for (E)-β-ocimene synthesis confirmed its role in repelling S. litura attacks. nih.gov Furthermore, exposure of Chinese cabbage to this compound impaired the feeding behavior of the peach aphid, Myzus persicae, by shortening their total feeding period and increasing the frequency of stylet punctures. frontiersin.org Tomato plants exposed to volatiles from transgenic tobacco enriched in this compound also showed a decrease in the development and reproduction of the aphid Macrosiphum euphorbiae. researchgate.net

Table 3: Herbivores Repelled or Adversely Affected by this compound

| Herbivore Species | Effect | Plant System | Reference(s) |

|---|---|---|---|

| Spodoptera litura (Common cutworm) | Repellence, increased mortality | Wild Pear, Soybean, Tobacco | nih.govfrontiersin.orgnih.gov |

| Myzus persicae (Peach aphid) | Impaired feeding behavior | Chinese Cabbage | frontiersin.org |

| Macrosiphum euphorbiae (Potato aphid) | Decreased development and reproduction | Tomato | researchgate.net |

Insects that feed on plants emitting this compound have evolved physiological and detoxification responses to cope with this defensive compound. When aphids of the species Myzus persicae fed on Chinese cabbage plants treated with this compound, the expression of detoxification enzymes such as cytochrome P450s (CYP6CY3 and CYP4) and glutathione (B108866) S-transferase (GST) increased significantly. frontiersin.org This suggests that the aphids can adjust their detoxification systems to counter the plant's defensive responses. frontiersin.org The induction of GST activity has been identified as an adaptation mechanism in M. persicae to various plant defensive metabolites. frontiersin.org

This compound in Plant-Plant Communication and Defense Priming

This compound also functions as an airborne signal in plant-plant communication, enabling nearby plants to "eavesdrop" on the distress signals of their neighbors and prepare their own defenses, a process known as priming. nih.govnih.gov

When a plant is attacked by herbivores, the this compound it releases can be perceived by neighboring plants, even those of different species. nih.gov This exposure to this compound can prime the receiving plant's defenses, leading to a faster and stronger response when it is subsequently attacked. nih.gov

For instance, lima bean plants exposed to (E)-β-ocimene emitted from transgenic tobacco plants showed primed defense responses. tandfonline.comtandfonline.com When these "primed" lima bean plants were later infested with spider mites, they emitted higher levels of other defensive volatiles compared to control plants. tandfonline.com Research on Arabidopsis thaliana has shown that exposure to this compound can prime the plant for enhanced resistance against chewing insects like the tobacco cutworm (Spodoptera litura). nih.gov This priming effect is linked to epigenetic changes, specifically histone acetylation, which upregulates the transcription of defense-related genes. nih.gov The protective effect of this priming can last for several days after the initial exposure to this compound. nih.gov Furthermore, exposure to this compound can induce the expression of genes related to the salicylic (B10762653) acid and jasmonic acid signaling pathways, which are crucial for plant defense. frontiersin.org

Priming of Defense Responses in Neighboring Plants by Airborne this compound

Plants are not passive victims of their environment; they possess sophisticated defense mechanisms. One such strategy is the priming of defenses, a state of readiness that allows for a quicker and more robust response to future attacks. Airborne this compound, a volatile organic compound (VOC), plays a pivotal role in this plant-to-plant communication. nih.govnih.gov When a plant is damaged by herbivores, it often releases a blend of VOCs, with this compound being a common component. nih.govmdpi.commdpi.com

Neighboring, undamaged plants can perceive these airborne chemical signals. nih.govnih.gov Exposure to this compound does not typically induce a full-blown defensive response in the receiving plant, but rather primes it. nih.govnih.gov This priming phenomenon means that if the receiver plant is subsequently attacked, its defense response will be significantly faster and stronger. nih.govnih.govnih.gov This enhanced resistance has been observed across different plant species. For instance, research on Arabidopsis thaliana demonstrated that exposure to this compound for six days made the plants less susceptible to herbivory by the tobacco cutworm (Spodoptera litura). nih.govnih.gov Similarly, studies have shown that (E)-β-ocimene emitted from transgenic tobacco plants can prime defense responses in nearby lima bean plants. nih.gov The perception of these volatile cues allows for a rapid synchronization of defenses among plants in a local area, serving as an early warning system against impending threats. nih.govthegoodscentscompany.com

Epigenetic and Chromatin Remodeling Mechanisms in this compound-Induced Priming

The "memory" associated with defense priming by this compound is rooted in complex molecular processes, specifically epigenetic modifications and chromatin remodeling. nih.govnih.gov These mechanisms alter gene expression without changing the underlying DNA sequence. When a plant perceives this compound, it triggers changes in the structure of chromatin—the complex of DNA and proteins (primarily histones) in the cell's nucleus. nih.govnih.gov

Research has uncovered a detailed mechanism for this process in Arabidopsis. nih.govmdpi.com The perception of this compound leads to the activation of specific enzymes called histone acetyltransferases (HATs), namely HAC1, HAC5, and HAM1. nih.govmdpi.com These HATs add acetyl groups to the histones associated with particular defense-related genes, including the transcription factors ERF8 and ERF104. nih.govmdpi.com This acetylation process reduces the affinity of histones for DNA, making the DNA more accessible to the cellular machinery responsible for transcription. nih.govnih.gov

As a result, the transcription of these key defense genes is upregulated, preparing the plant for a more efficient defensive reaction upon herbivore attack. nih.govnih.gov This primed state, characterized by enhanced histone acetylation and elevated transcription levels of ERF8 and ERF104, can be maintained for a significant period, with studies showing the protective effect lasting for up to five days after the initial exposure to this compound. nih.govmdpi.com The process is also reversible; a histone deacetylase known as HDA6 is involved in removing the acetyl groups, returning the chromatin to its baseline state. mdpi.com These findings illustrate that this compound acts as a signaling molecule that can induce a sustained state of defense readiness through epigenetic regulation. mdpi.com

This compound in Plant-Pollinator Interactions

Beyond its role in defense, this compound is a critical component in the reproductive success of many flowering plants through its involvement in pollinator attraction. mdpi.comnih.gov

Role of this compound as a Component of Floral Scent for Pollinator Attraction

This compound is one of the most common and abundant volatile compounds found in the floral scents of a vast array of plant species, spanning numerous plant families. mdpi.comresearchgate.netnih.gov Its widespread presence suggests a fundamental role in pollination. mdpi.comnih.gov Scientific evidence supports the function of this compound as a "generalist" attractant, capable of drawing a wide spectrum of pollinators. mdpi.comresearchgate.net These include diverse insect groups such as bees (e.g., honeybees and bumblebees), beetles, butterflies, and moths. mdpi.commdpi.comfrontiersin.org

The compound's effectiveness as a broad-spectrum attractant may confer a competitive advantage, particularly for rare or less abundant plant species. mdpi.com By emitting a highly attractive and common signal like this compound, these plants can effectively compete for the attention of pollinators against more dominant species in the community. mdpi.com While this compound is a powerful attractant, its effect can be context-dependent, often working in concert with a blend of other floral volatiles to create a specific scent profile. nih.govmdpi.com

Temporal and Spatial Emission Patterns of Floral this compound

The release of this compound from flowers is not a constant process but is instead finely regulated in both time and space to maximize pollination success. mdpi.comnih.govresearchgate.net The emission often follows distinct temporal patterns, which can be developmental and rhythmic. frontiersin.orgconicet.gov.ar

In many species, the emission of floral volatiles like this compound is synchronized with the activity periods of their primary pollinators. nih.govconicet.gov.ar For example, in snapdragon flowers, the release of (E)-β-ocimene is developmentally regulated. It is barely detectable in buds and young flowers but increases dramatically on the second day after the flower opens, with emissions peaking between days six and seven before gradually declining. frontiersin.org This ensures that the peak scent emission coincides with the period when the flower is most receptive to pollination. frontiersin.orgconicet.gov.ar

In addition to temporal regulation, there are also spatial patterns of emission within a single flower. conicet.gov.ar Different floral parts can release different quantities of the volatile. conicet.gov.ar Studies have shown that petals and stamens are often the primary sources of scent emission, which helps to orient pollinators precisely towards the flower's reproductive structures. frontiersin.orgconicet.gov.ar These controlled emission patterns highlight the sophisticated strategies plants employ to optimize the use of chemical signals like this compound for successful reproduction. mdpi.com

Allelopathic Effects of this compound in Plant Communities

Allelopathy refers to the biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Terpenes, the class of compounds to which this compound belongs, are widely recognized for having allelopathic properties. nih.gov

While direct studies isolating the allelopathic effects of pure this compound are limited, its presence in the volatile emissions of plants known for allelopathy is well-documented. For example, essential oils rich in monoterpenes, including this compound, from species like Senecio amplexicaulis have been shown to possess strong allelopathic activity, significantly inhibiting the seed germination of other plants. mdpi.com Likewise, (E)-β-ocimene is a component of the essential oil of Tagetes minuta, a species whose terpenes have demonstrated phytotoxic effects that reduce the germination index of competing plants. Furthermore, trans-β-ocimene is among the VOCs released from the needles of Pinus halepensis, a tree known to exert allelopathic control over understory herbaceous species. nih.gov

Research Findings on this compound

Advanced Methodologies for Beta Ocimene Research

Advanced Extraction and Isolation Techniques for Beta-Ocimene

The extraction and isolation of this compound from complex plant matrices are critical preliminary steps in its research. Modern techniques offer improved efficiency, selectivity, and preservation of this thermally labile compound compared to traditional methods.

Hydrodistillation (HD) and steam distillation remain common methods for extracting essential oils rich in this compound. However, these techniques can sometimes lead to thermal degradation or isomerization of thermolabile compounds. To mitigate these issues, advanced methods such as microwave-assisted hydrodistillation (MWHD) have been developed, which can reduce extraction time and improve the quality of the extracted oil.

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is an environmentally friendly and highly efficient method for obtaining this compound. mdpi.com SFE with CO2 offers several advantages, including the use of a non-toxic, non-flammable, and readily available solvent. mdpi.com The tunable solvating power of supercritical CO2 allows for selective extraction by modifying pressure and temperature, which can be optimized to maximize the yield of specific compounds like this compound.

Solid-phase microextraction (SPME) is a solvent-free technique particularly suited for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govmdpi.com Headspace SPME (HS-SPME) is commonly employed, where a coated fiber is exposed to the vapor phase above a sample, adsorbing the volatile compounds. nih.gov This method is minimally invasive and can be used for in vivo sampling of plant volatiles. The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. nih.gov

Table 1: Comparison of Extraction Methods for Volatile Compounds Including this compound

| Extraction Method | Principle | Advantages | Disadvantages |

| Hydrodistillation (HD) | Extraction of volatile compounds by boiling plant material in water. | Simple, low cost. | Potential for thermal degradation and hydrolysis of compounds. |

| Supercritical Fluid Extraction (SFE-CO2) | Use of supercritical CO2 as a solvent to extract compounds. | High selectivity, non-toxic, environmentally friendly. | High initial equipment cost. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, sensitive, suitable for headspace analysis. | Fiber fragility, potential for competitive adsorption. |

Chromatographic Analysis of this compound (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like this compound. This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a typical GC-MS analysis of an essential oil containing this compound, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries.

The analysis of this compound is often complicated by the presence of its isomers, primarily (Z)-β-ocimene and (E)-β-ocimene. These isomers have very similar boiling points and mass spectra, making their separation and identification challenging. High-resolution capillary columns with non-polar or moderately polar stationary phases are typically used to achieve baseline separation of these isomers. Temperature programming, where the column temperature is gradually increased during the analysis, is also crucial for optimizing the separation of a wide range of volatile compounds in a sample.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Specification |

| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min (hold for 5 min) |

| MS Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Spectroscopic Characterization of this compound and its Derivatives (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. While GC-MS is excellent for identification, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals in the olefinic region of the spectrum are characteristic of the double bonds in the molecule, and their coupling patterns can help to determine the stereochemistry of the isomers.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish the complete connectivity of the molecule. COSY experiments reveal proton-proton couplings, while HSQC and HMBC experiments show correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. This wealth of information allows for the complete and unambiguous assignment of the structure of this compound and its derivatives.

Bioassay Development and Implementation for Ecological and Biological Activity Assessment

Bioassays are essential for understanding the ecological and biological functions of this compound. These assays are designed to measure the effect of the compound on living organisms or biological systems.

Insect Behavior Bioassays: Y-tube olfactometers are frequently used to study the behavioral responses of insects to this compound. nih.govresearchgate.netscience.govresearchgate.net In a typical Y-tube assay, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the scent of this compound and the other a control (e.g., clean air or a solvent). nih.govresearchgate.net The preference of the insect for one of the arms indicates whether this compound acts as an attractant or a repellent. researchgate.net

Electrophysiological Bioassays: Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. oup.commdpi.comresearchgate.netpsu.edu By placing electrodes on an excised antenna and exposing it to a puff of air containing this compound, researchers can record the depolarization of the olfactory receptor neurons, providing a direct measure of the insect's ability to detect the compound. researchgate.netpsu.edunih.gov

Plant Defense Bioassays: To investigate the role of this compound in plant defense, bioassays can be conducted to measure the induction of defense-related genes or the production of defensive compounds in plants exposed to this compound. This can involve techniques like quantitative real-time PCR (qRT-PCR) to measure gene expression or chemical analysis to quantify the levels of other defense compounds.

Antimicrobial Bioassays: The antimicrobial activity of this compound can be assessed using various bioassays, such as the disk diffusion method or the determination of the minimum inhibitory concentration (MIC). In the disk diffusion assay, a paper disk impregnated with this compound is placed on an agar plate inoculated with a specific microorganism. The size of the inhibition zone around the disk indicates the antimicrobial activity. The MIC is the lowest concentration of this compound that prevents the visible growth of a microorganism.

Table 3: Bioassays for Assessing the Biological Activity of this compound

| Bioassay Type | Principle | Application |

| Y-tube Olfactometer | Measures the behavioral choice of an organism between two odor sources. | Determining attractant or repellent properties for insects. nih.govresearchgate.netscience.govresearchgate.net |

| Electroantennography (EAG) | Records the electrical response of an insect's antenna to an odor. | Assessing the olfactory sensitivity of insects to this compound. oup.commdpi.comresearchgate.netpsu.edu |

| Gene Expression Analysis (qRT-PCR) | Quantifies the expression levels of specific genes. | Investigating the induction of plant defense genes in response to this compound. |

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of a substance that inhibits microbial growth. | Evaluating the antimicrobial efficacy of this compound. |

Enzymatic Activity Assays for this compound Biosynthesis

The biosynthesis of this compound in plants is catalyzed by a specific class of enzymes known as terpene synthases, particularly (E)-β-ocimene synthase. wikipedia.org Enzymatic activity assays are crucial for characterizing these enzymes and understanding the regulation of this compound production.

A typical in vitro enzymatic assay for (E)-β-ocimene synthase involves incubating the purified or partially purified enzyme with its substrate, geranyl pyrophosphate (GPP), in a suitable buffer containing a divalent cation cofactor, usually Mg²⁺ or Mn²⁺. The reaction is allowed to proceed for a specific time at an optimal temperature and pH. The volatile products of the reaction, including (E)-β-ocimene and any byproducts, are then collected, often using a headspace SPME fiber or by solvent extraction. The collected volatiles are subsequently analyzed by GC-MS to identify and quantify the products. nih.gov

These assays allow researchers to determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) of the enzyme for its substrate. By testing different potential substrates, the substrate specificity of the enzyme can also be determined. nih.gov Furthermore, these assays are instrumental in confirming the function of candidate genes identified through molecular and transcriptomic approaches.

Molecular and Transcriptomic Approaches in this compound Research

Molecular and transcriptomic approaches have revolutionized the study of this compound biosynthesis by enabling the identification and characterization of the genes and regulatory networks involved.

Transcriptome Analysis: Transcriptome sequencing (RNA-Seq) allows for a comprehensive analysis of all the genes being expressed in a particular tissue at a specific time. researchgate.netnih.govnih.gov By comparing the transcriptomes of plants that are actively producing this compound (e.g., in response to herbivory) with those that are not, researchers can identify candidate terpene synthase genes that are upregulated during this compound emission. researchgate.netmpg.deresearchgate.net This approach has been successfully used to identify (E)-β-ocimene synthase genes in various plant species. nih.govfrontiersin.orgresearchgate.net

Gene Cloning and Functional Characterization: Once a candidate gene is identified, it can be cloned and expressed in a heterologous system, such as Escherichia coli or yeast. The recombinant protein can then be purified and its enzymatic activity confirmed using the assays described in the previous section. nih.gov This provides definitive proof of the gene's function.

Gene Expression Studies: Quantitative real-time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. mdpi.com This method is often used to validate the results of transcriptome analysis and to study the regulation of this compound synthase gene expression under different conditions, such as developmental stages, diurnal cycles, or in response to various biotic and abiotic stresses. researchgate.netresearchgate.net

These molecular and transcriptomic methodologies provide powerful tools to dissect the genetic basis of this compound production and its regulation, offering opportunities for metabolic engineering to enhance its production for various applications.

Biotechnological Production and Metabolic Engineering of Beta Ocimene

Microbial Metabolic Engineering for Beta-Ocimene Production

Microorganisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered to produce this compound. These microbes serve as robust and scalable cell factories, amenable to genetic manipulation for the optimization of metabolic pathways.

The biosynthesis of this compound in engineered microbes relies on the heterologous expression of an ocimene synthase (OS) gene, which converts the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into this compound. A key strategy for enhancing yield is the optimization of this conversion step.

In Saccharomyces cerevisiae, a squalene-producing strain was repurposed for this compound production. nih.gov This was achieved by introducing and screening for optimal ocimene synthase activity. nih.gov Further improvements in this compound titers were realized through the fusion of a mutant farnesyl diphosphate synthase (Erg20*) with the selected monoterpene synthase. nih.gov This fusion protein strategy has been shown to efficiently channel metabolic flux towards the desired product.

Similarly, in Escherichia coli, the heterologous expression of the mevalonate (B85504) (MVA) pathway is a common approach to provide the necessary precursors for terpene synthesis. nih.gov The introduction of an ocimene synthase can then facilitate the production of this compound. Optimization strategies in E. coli often involve balancing the expression levels of the pathway enzymes to maximize the production of GPP and its subsequent conversion to this compound.

Table 1: Examples of Optimization Strategies in Microbial this compound Production

| Strategy | Host Organism | Key Genes/Enzymes Involved | Outcome |

| Promoter Replacement | Saccharomyces cerevisiae | Farnesyl diphosphate synthase (Erg20) | Weakened Erg20 expression to increase GPP availability. nih.gov |

| Fusion Protein Expression | Saccharomyces cerevisiae | Mutant Erg20* and Ocimene Synthase | Enhanced titers of (E)-β-ocimene. nih.gov |

| Heterologous Pathway Expression | Escherichia coli | Mevalonate (MVA) pathway, Ocimene Synthase | De novo synthesis of this compound. nih.gov |

A critical aspect of metabolic engineering for this compound production is to increase the intracellular pool of its direct precursor, GPP. In S. cerevisiae, which possesses an endogenous MVA pathway, strategies have focused on diverting the metabolic flux towards GPP.

One effective method involves weakening the expression of farnesyl diphosphate (FPP) synthase, encoded by the ERG20 gene. nih.gov FPP synthase condenses GPP with isopentenyl diphosphate (IPP) to form FPP, a precursor for sesquiterpenes and sterols. By reducing the activity of this enzyme through promoter replacement, more GPP is available for conversion to this compound by the introduced ocimene synthase. nih.gov

Furthermore, the expression of a mutant version of Erg20 with altered product specificity can also favor the accumulation of GPP. These manipulations of the native metabolic network are crucial for maximizing the carbon flux towards the target monoterpene.

In addition to enhancing precursor supply, blocking or downregulating pathways that compete for GPP or its precursors is a vital strategy. In S. cerevisiae, the primary competing pathway for GPP is the synthesis of FPP and subsequently, squalene and ergosterol, which are essential for cell membrane integrity.

As mentioned, weakening the expression of FPP synthase (ERG20) is a direct approach to limit this competition. nih.gov This strategy must be carefully balanced, as complete knockout of ergosterol biosynthesis can be detrimental to the host's viability. Therefore, fine-tuning the expression of key enzymes in competing pathways is essential for robust and high-yielding production strains.

The volatile nature of this compound presents challenges for its accumulation in standard fermentation processes. To overcome this, a two-phase fermentation system is often employed. nih.gov In this setup, a water-immiscible organic solvent is added to the culture medium to capture the volatile product as it is produced.

Studies have shown that optimizing the choice and volume of the organic solvent, as well as the timing of its addition, can significantly enhance the final titer of this compound. nih.gov For instance, in an engineered S. cerevisiae strain, the use of a two-phase fermentation system with an optimized solvent resulted in a significant increase in (E)-β-ocimene production. nih.gov

Furthermore, scaling up production from shake flasks to controlled bioreactors allows for better management of fermentation parameters such as pH, temperature, and nutrient feeding. A fed-batch fermentation strategy in a 5-L fermenter has been successfully used to achieve higher cell densities and, consequently, increased this compound production, with a reported titer of 34.56 mg/L of (E)-β-ocimene in an engineered S. cerevisiae strain. nih.gov

Plant Metabolic Engineering for Enhanced this compound Accumulation

Plants are the natural source of this compound, where it plays roles in attracting pollinators and defending against herbivores. frontiersin.orgmdpi.com Metabolic engineering of plants offers the potential to increase the production and accumulation of this valuable compound in its native producers or in heterologous plant systems.

A key approach is the overexpression of genes encoding (E)-β-ocimene synthase. nih.gov For example, the introduction and overexpression of a soybean (E)-β-ocimene synthase gene (GmOCS) in transgenic tobacco plants resulted in the emission of (E)-β-ocimene as the primary volatile terpene from the leaves. nih.gov This demonstrates the feasibility of redirecting metabolic flux towards this compound synthesis in a heterologous plant host.

Transcription factors also play a significant role in regulating terpenoid biosynthesis in plants. mdpi.com The identification and manipulation of transcription factors that specifically upregulate the expression of genes in the this compound biosynthesis pathway could be a powerful tool for enhancing its production. For instance, in Jasminum sambac, high expression levels of the WRKY family transcription factor JsWRKY51 have been associated with the accumulation of β-ocimene. mdpi.com

Genetic Transformation Approaches for this compound Overproduction

Genetic transformation is the foundational technology for the metabolic engineering of both microbial and plant systems for this compound overproduction. In microorganisms, plasmid-based expression systems and genomic integration of the biosynthetic pathway genes are common approaches. The CRISPR-Cas9 gene editing system has also been utilized for precise modifications of the host genome, such as promoter replacement and gene knockouts. nih.gov

In plants, Agrobacterium tumefaciens-mediated transformation is a widely used method to introduce genes of interest, such as ocimene synthase genes, into the plant genome. nih.gov The selection of appropriate promoters to drive the expression of the transgene is crucial. For example, using a strong constitutive promoter like the CaMV 35S promoter can lead to high-level expression of the introduced ocimene synthase and, consequently, increased this compound production. nih.gov

The successful overexpression of GmOCS in both soybean and tobacco, leading to enhanced resistance against the herbivore Spodoptera litura, highlights the potential of genetic transformation to not only increase the yield of a desired compound but also to confer beneficial traits to the engineered plant. nih.gov

Mechanistic Investigations of Beta Ocimene Biological Activities in Vitro and Cellular Studies

Antimicrobial Activity of Beta-Ocimene

This compound has demonstrated notable antimicrobial properties, with research indicating its efficacy against various bacterial and fungal pathogens. koan.life Both cis- and trans-beta-ocimene have been identified as potent antimicrobial agents. koan.life

Essential oils containing this compound as a significant component have shown moderate antibacterial activity. For instance, oil from Oenanthe crocata, which is rich in both trans- and cis-β-ocimene, displayed activity against Streptococcus faecalis and Bacillus lentus. koan.life Similarly, tarragon, an herb with high levels of ocimene, is noted for its antibacterial properties. acslab.com While these findings establish its potential, detailed studies focusing specifically on this compound's isolated mechanism of action, such as the specifics of bacterial membrane disruption or enzyme inhibition, are still an emerging area of research.

The antifungal activity of this compound is more extensively documented. It has shown efficacy against a range of human fungal pathogens. koan.life Research has highlighted its potential in treating fungal diseases such as those caused by dermatophytes (which cause infections like ringworm) and Cryptococcus neoformans. koan.lifenih.gov Furthermore, this compound is effective against the yeast Candida albicans. acslab.com

Studies on essential oils where this compound is a primary constituent provide insight into its potency. The essential oil of Oenanthe crocata, containing 31.3% trans-β-ocimene and 12.3% cis-β-ocimene, was particularly active against dermatophytes and C. neoformans, with minimum inhibitory concentration (MIC) values between 0.08 and 0.16 μL/mL. nih.gov This suggests that this compound contributes significantly to the antifungal character of these oils, though the precise molecular mechanisms underpinning this activity, such as specific interactions with the fungal cell wall or membrane, require further investigation. nih.govplant-family.com

Table 1: Antifungal Activity of an Essential Oil Rich in this compound

| Fungal Group | MIC Value (μL/mL) | Source |

|---|---|---|

| Dermatophytes | 0.08 - 0.16 | nih.gov |

| Cryptococcus neoformans | 0.08 - 0.16 | nih.gov |

Antileishmanial Activity of this compound

This compound has demonstrated significant promise as an antileishmanial agent, exhibiting both direct effects on the Leishmania parasite and indirect effects through the modulation of the host immune response. nih.govnih.gov

In vitro studies have confirmed that this compound has a direct and potent inhibitory effect on Leishmania amazonensis. nih.govresearchgate.net The compound effectively inhibits the growth of both the promastigote and axenic amastigote forms of the parasite at concentrations that are not toxic to host macrophage cells. nih.govnih.gov

The primary mechanism for this direct action is the disruption of the parasite's plasma membrane. nih.govnih.gov Experiments using SYTOX green, a stain that only enters cells with compromised membranes, showed a significant increase in fluorescence in parasites treated with this compound, confirming a loss of membrane integrity. nih.govresearchgate.net This disruption leads to further morphological changes. Atomic force microscopy has revealed that treatment with this compound causes cell retraction, alterations to the membrane surface, and the formation of vesicles, which are all characteristic features of apoptosis, or programmed cell death. nih.govresearchgate.net

**Table 2: Direct Antileishmanial Activity of this compound against *L. amazonensis***

| Parasite Form | Activity Metric | Value (μM) | Source |

|---|---|---|---|

| Promastigotes | IC₅₀ (50% Inhibitory Concentration) | 2.78 | nih.govnih.govresearchgate.net |

| Axenic Amastigotes | EC₅₀ (50% Effective Concentration) | 1.12 | nih.govnih.govresearchgate.net |

| Host Macrophages (RAW 264.7) | CC₅₀ (50% Cytotoxic Concentration) | 114.5 | nih.govnih.govresearchgate.net |

In addition to its direct parasiticidal action, this compound demonstrates powerful immunomodulatory effects on host cells, which are crucial for clearing the infection. nih.gov The compound is even more effective against the intra-macrophagic amastigote form of the parasite (EC₅₀ = 0.89 μM), which resides within host immune cells. nih.govnih.govresearchgate.net This enhanced activity is attributed to its ability to activate macrophages and modulate their response. nih.govresearchgate.net

A key immunomodulatory function of this compound is its influence on cytokine production. In macrophages infected with L. amazonensis, this compound treatment led to an increase in the production of pro-inflammatory Th1-type cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Simultaneously, it caused a decrease in anti-inflammatory Th2-type cytokines, including Interleukin-6 (IL-6) and Interleukin-10 (IL-10). nih.govnih.govresearchgate.net This shift from a Th2 to a Th1-dominant response is critical for controlling Leishmania infection. nih.gov Furthermore, this compound stimulates the production of microbicidal molecules like nitric oxide (NO) and reactive oxygen species (ROS), which directly contribute to parasite killing within the macrophage. nih.govnih.govresearchgate.net

Table 3: Immunomodulatory Effects of this compound on L. amazonensis-Infected Macrophages

| Parameter | Effect | Mechanism | Source |

|---|---|---|---|

| TNF-α Production | Increased | Promotes Th1 response | nih.govnih.govresearchgate.net |

| IL-6 Production | Decreased | Reduces Th2 response | nih.govnih.govresearchgate.net |

| IL-10 Production | Decreased | Reduces Th2 response | nih.govnih.govresearchgate.net |

| Nitric Oxide (NO) | Increased | Microbicidal activity | nih.govnih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Increased | Microbicidal activity | nih.govnih.govresearchgate.net |

| Lysosomal Volume | Increased | Enhances macrophage readiness | nih.gov |

Insecticidal and Acaricidal Modes of Action for this compound

This compound is recognized for its role as a natural insecticide and is a component of the chemical defenses of many plants. nih.govacslab.com When plants are attacked by herbivores, they often release this compound to attract predators and parasitoids of the attacking insects, an indirect defense mechanism. nih.govmdpi.com

However, research also points to a direct mode of action on insects and mites. Studies have identified that this compound possesses both fumigant and contact toxicity. nih.gov A specific biochemical mode of action has been identified as the inhibition of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system of insects and other arthropods. By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to toxicity and death. nih.gov This activity has been reported against the German cockroach (Blattella germanica). nih.gov

Cellular Mechanisms of Other Potential Biological Activities (e.g., Antioxidant, Anti-inflammatory)

In vitro and cellular studies have begun to elucidate the molecular pathways through which this compound may exert its biological effects, particularly concerning its anti-inflammatory and antioxidant activities. These investigations highlight the compound's ability to modulate key signaling molecules, enzymes, and cellular responses involved in inflammation and oxidative stress.

Anti-inflammatory Mechanisms

This compound has demonstrated the ability to interfere with several critical pathways in the inflammatory cascade. In vitro studies using various cell models have identified specific molecular targets.

Further research points to this compound's role in modulating complex inflammatory signaling platforms, such as the NLRP3 inflammasome. nih.gov Its activity has been shown to lead to the downregulation of critical components of this pathway, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and caspase-1. nih.govnih.gov This inhibition, in turn, decreases the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov The entire cascade appears to be influenced by the modulation of the Toll-like receptor 4 (TLR4), suggesting an upstream point of intervention. nih.gov

The compound also affects the production of nitric oxide (NO), a significant signaling molecule in inflammation. Essential oil rich in trans-β-ocimene demonstrated strong anti-inflammatory activity by inhibiting NO production in LPS-triggered macrophages and was also found to inhibit the expression of inducible NO synthase (iNOS). nih.gov

Interestingly, the immunomodulatory effects of this compound can be context-dependent. In a study examining its effects on macrophages infected with Leishmania amazonensis, this compound acted as an immunomodulator by increasing the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS), while decreasing levels of the anti-inflammatory cytokines interleukin-10 (IL-10) and interleukin-6 (IL-6). nih.gov This specific pro-inflammatory response within the macrophage environment was directed at eliminating the parasite. nih.gov

| Cell Model | Inducer | Finding | Specific Effect | IC₅₀ / EC₅₀ | Source |

|---|---|---|---|---|---|

| Human Monocyte Cell-line (THP-1) | Lipopolysaccharide (LPS) | Inhibition of COX-2 Pathway | Inhibited COX-2 activity | 75.64 µg/mL | elsevierpure.com |

| Human Monocyte Cell-line (THP-1) | Lipopolysaccharide (LPS) | Inhibition of COX-2 Pathway | Lowered Prostaglandin (B15479496) E2 (PGE2) level | < 20 µg/mL | elsevierpure.com |

| RAW 264.7 Macrophages | Leishmania amazonensis infection | Immunomodulation | Decreased Interleukin-6 (IL-6) and Interleukin-10 (IL-10) | Not Reported | nih.gov |

| RAW 264.7 Macrophages | Leishmania amazonensis infection | Immunomodulation | Increased Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) | Not Reported | nih.gov |

| Macrophage Cell Line | Lipopolysaccharide (LPS) | Inhibition of NO Production | Inhibited iNOS expression and NO production | Not Reported | nih.gov |

| In vivo model (rat) | Complete Freund's Adjuvant (CFA) | NLRP3 Inflammasome Inhibition | Downregulation of NF-κB, Caspase-1, IL-1β, IL-18 | Not Applicable | nih.gov |

Antioxidant Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells, and an imbalance between ROS and a biological system's ability to detoxify them results in oxidative stress. mdpi.comfrontiersin.org this compound appears to counteract oxidative stress through multiple cellular mechanisms.

Studies have shown that treatment with ocimene can significantly reduce levels of malondialdehyde (MDA), a well-established marker of oxidative stress and lipid peroxidation. nih.gov This suggests that this compound can protect cellular components from oxidative damage.

Beyond direct scavenging, this compound has been observed to enhance the body's endogenous antioxidant defense system. nih.gov Following treatment in an in vivo model, levels of key antioxidant enzymes, including glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), were upregulated. nih.gov These enzymes are critical for neutralizing harmful ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then reduced to water by catalase and glutathione peroxidase. nih.gov

However, similar to its inflammatory role, the effect of this compound on ROS can be dual-natured depending on the biological context. In the specific case of fighting parasitic infections, this compound was found to increase ROS levels within macrophages. nih.gov This pro-oxidant activity is a deliberate cellular strategy to create a hostile environment to destroy the invading pathogen, in this instance, Leishmania amazonensis. nih.gov

| Model System | Finding | Specific Effect | Source |

|---|---|---|---|

| In vivo model (rat) | Reduction of Oxidative Stress Marker | Significantly lower levels of malondialdehyde (MDA) | nih.gov |

| In vivo model (rat) | Upregulation of Antioxidant Enzymes | Increased levels of glutathione (GSH) | nih.gov |

| In vivo model (rat) | Upregulation of Antioxidant Enzymes | Increased levels of catalase (CAT) | nih.gov |

| In vivo model (rat) | Upregulation of Antioxidant Enzymes | Increased levels of superoxide dismutase (SOD) | nih.gov |

| RAW 264.7 Macrophages (infected) | Pro-oxidant activity for pathogen clearance | Increased levels of Reactive Oxygen Species (ROS) | nih.gov |

Chemical Synthesis and Derivatization of Beta Ocimene

Stereoselective and Total Synthesis Routes for Beta-Ocimene

The synthesis of this compound can be approached through both biosynthetic and traditional chemical routes. While nature employs enzymatic pathways, chemical synthesis offers the advantage of producing specific isomers and analogues.

One notable method for the synthesis of both cis- and trans-ocimene involves the photochemical irradiation of α-pinene. researchgate.net This process utilizes a photosensitizing medium to facilitate the transformation. The reaction initially favors the formation of the cis-isomer, which can then be converted to the trans-isomer through continued irradiation. researchgate.net

A stereoselective one-step synthesis for trans-β-ocimene has also been developed. This method involves the direct deprotonation of 2,5-dihydro-3-methylthiophene-1,1-dioxide, followed by alkylation with a suitable allylic bromide. This approach allows for the regioselective and stereoselective introduction of an isoprene (B109036) unit. nih.gov

Furthermore, the industrial preparation of ocimene often involves the pyrolysis of alpha-pinene (B124742) at high temperatures. nih.gov While effective, this method can lead to a mixture of isomers, including alloocimene and dipentene, which can be challenging to separate. researchgate.net

Biosynthetic routes have also been engineered to produce (E)-β-ocimene. For instance, Saccharomyces cerevisiae has been metabolically engineered to produce (E)-β-ocimene from geranyl diphosphate (B83284) (GPP) through the expression of an ocimene synthase (OS) gene. nih.gov In various plants, the biosynthesis of β-ocimene is catalyzed by the enzyme (E)-β-ocimene synthase, which converts GPP primarily into the (E)-isomer. mdpi.comnih.gov

Table 1: Selected Synthesis Routes for this compound

| Starting Material | Method | Key Reagents/Conditions | Product(s) | Reference |

| α-Pinene | Photochemical Isomerization | Ultraviolet irradiation, photosensitizing medium | cis- and trans-Ocimene | researchgate.net |

| 2,5-Dihydro-3-methylthiophene-1,1-dioxide | Stereoselective Alkylation | Deprotonation, allylic bromide | trans-β-Ocimene | nih.gov |

| α-Pinene | Pyrolysis | High temperature | Ocimene, alloocimene, dipentene | researchgate.netnih.gov |

| Geranyl Diphosphate (GPP) | Biosynthesis | Saccharomyces cerevisiae with ocimene synthase | (E)-β-Ocimene | nih.gov |

Chemical Modification and Derivatization Strategies (e.g., Synthesis of this compound Epoxide)

The presence of multiple double bonds in the this compound structure provides ample opportunities for chemical modification and the synthesis of a variety of derivatives.

A significant area of derivatization is polymerization. The polymerization of β-ocimene has been achieved using titanium complexes activated by methylaluminoxane (B55162) (MAO), leading to copolymers with styrene. researchgate.net These reactions can produce polymers with varying microstructures, such as prevalently trans-1,4-polymyrcene or those with a higher content of 3,4-units, depending on the catalyst used. researchgate.net

Epoxidation represents another important derivatization strategy. The synthesis of β-ocimene epoxide can be achieved through the oxidation of β-ocimene. While specific protocols for β-ocimene are not extensively detailed in the provided results, the general synthesis of epoxides from alkenes is a well-established chemical transformation.